molecular formula C21H28N4O4S2 B2574677 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533906-71-7

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2574677
CAS RN: 533906-71-7
M. Wt: 464.6
InChI Key: TUUWCFKZZBFACK-UHFFFAOYSA-N
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Description

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H28N4O4S2 and its molecular weight is 464.6. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Applications

Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen, form a significant class of organic compounds with a wide range of applications in medicinal chemistry and drug development. These compounds are integral to the synthesis of molecules that may have central nervous system (CNS) activity, demonstrating effects ranging from antidepressant to anticonvulsant properties. The diverse functionalities offered by heterocyclic compounds make them valuable in the search for new therapeutic agents (S. Saganuwan, 2017).

Antitumor and Antituberculosis Activity

Compounds such as imidazole derivatives have been reviewed for their antitumor activities. These studies present data on active compounds, some of which have passed preclinical testing stages, indicating potential for new antitumor drugs. The structural characteristics of these compounds contribute to their biological properties, suggesting a promising avenue for the synthesis of compounds with diverse biological activities (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Organotin(IV) complexes have been studied for their antituberculosis activity, showing significant potential. The structure, toxicity, and potential mechanism of action of these complexes suggest that triorganotin(IV) complexes, in particular, may have superior antituberculosis activity compared to their diorganotin(IV) counterparts. This highlights the role of the ligand environment and organic groups attached to tin in influencing biological activity (Humaira Iqbal, Saqib Ali, S. Shahzadi, 2015).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, related to the chemical structure of interest through the presence of heterocyclic rings, have shown broad pharmacological importance. These compounds have applications across various therapeutic areas, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, and antimicrobial activities. The pharmacological profile of isoquinoline derivatives underscores the significant potential of heterocyclic compounds in drug discovery and development (K. Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).

properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-5-11-25-12-10-16-17(13-25)30-21(18(16)20(27)22-2)23-19(26)14-6-8-15(9-7-14)31(28,29)24(3)4/h6-9H,5,10-13H2,1-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWCFKZZBFACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

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